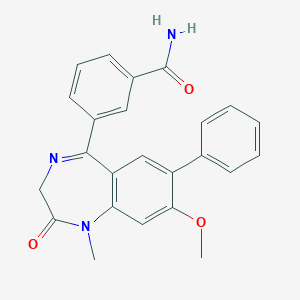
3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ND-7001is a PDE2 (phosphodiesterase-2) inhibitor in development by Neuro3d for treatment of Alzheimer's disease, as well as depression and anxiety (by targeting the nitric-oxide synthase pathway). It shows an IC50 of 50 nM against PDE2 and good selectivity over PDE3 and PDE4. General safety, tolerability, and pharmacokinetics characteristics were determined to be good in high doses without adverse side effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Carbon-14 Labelled CCK Antagonists : Matloubi et al. (2002) described the synthesis of two benzodiazepine CCK antagonists, including one similar to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, achieved through reactions with [14C] methyl iodide in different situations (Matloubi et al., 2002).
- Efficient Synthesis Methods : Khalaj et al. (2001) presented a method for synthesizing N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides, a category that includes the chemical . This method avoided toxic materials and offered high yields and shorter reaction sequences (Khalaj et al., 2001).
Therapeutic Potential and Biological Activities
- Anticonvulsant Activity : Nilkanth et al. (2020) investigated the anticonvulsant activity of 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethines and benzamides, which includes compounds structurally similar to the chemical . These compounds demonstrated significant anticonvulsant effects in a picrotoxin-induced seizure model in rats (Nilkanth et al., 2020).
- Antihyperglycemic Agents : Nomura et al. (1999) synthesized a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which included structures related to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, as potential antidiabetic agents (Nomura et al., 1999).
- Anti-inflammatory Activity : Kalsi et al. (1990) synthesized benzamides with anti-inflammatory properties, relevant to the chemical . These compounds demonstrated potential in mitigating inflammation (Kalsi et al., 1990).
Crystal Structures and Pharmacological Applications
- Crystal Structures Analysis : The crystal structures of benzodiazepine derivatives, related to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, have been studied to understand their pharmacological activities. Peeters et al. (1997) analyzed the crystal structures of a benzodiazepine derivative with κ-opioid activity (Peeters et al., 1997).
Propiedades
Número CAS |
855170-53-5 |
|---|---|
Nombre del producto |
3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide |
Fórmula molecular |
C24H21N3O3 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
3-(8-methoxy-1-methyl-2-oxo-7-phenyl-3H-1,4-benzodiazepin-5-yl)benzamide |
InChI |
InChI=1S/C24H21N3O3/c1-27-20-13-21(30-2)18(15-7-4-3-5-8-15)12-19(20)23(26-14-22(27)28)16-9-6-10-17(11-16)24(25)29/h3-13H,14H2,1-2H3,(H2,25,29) |
Clave InChI |
WYTGWTBNDXWMMB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN=C(C2=C1C=C(C(=C2)C3=CC=CC=C3)OC)C4=CC(=CC=C4)C(=O)N |
SMILES canónico |
CN1C(=O)CN=C(C2=C1C=C(C(=C2)C3=CC=CC=C3)OC)C4=CC(=CC=C4)C(=O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ND-7001; ND7001; ND 7001 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid](/img/structure/B536847.png)
![3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B536851.png)
![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)
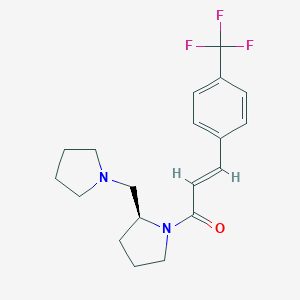
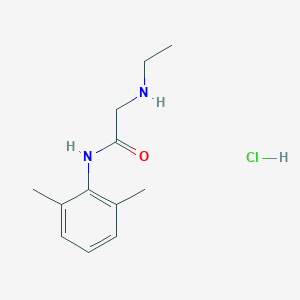
![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
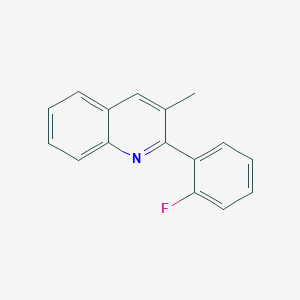
![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)
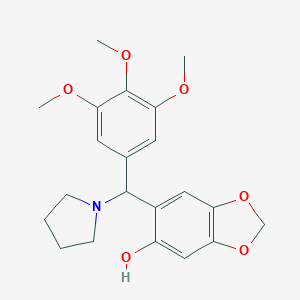
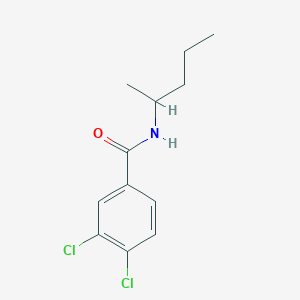

![17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate](/img/structure/B537739.png)
![2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide](/img/structure/B537761.png)
![6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine](/img/structure/B537764.png)